

# The Synthesis of CHEMBL4224880 (SUVN-G3031): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of the synthesis of **CHEMBL4224880**, also known as SUVN-G3031 or Samelisant. This compound is a potent and selective histamine H3 (H3) receptor inverse agonist that has been investigated for its potential therapeutic applications in sleep disorders and cognitive dysfunction. This document details the multi-step synthesis pathway, provides specific experimental protocols for key reactions, and presents relevant quantitative data in a clear, tabular format. Furthermore, this guide includes a diagram of the histamine H3 receptor signaling pathway to provide a broader context for the mechanism of action of **CHEMBL4224880**.

### Introduction

CHEMBL4224880, chemically named N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride, is a small molecule that acts as an inverse agonist at the histamine H3 receptor.[1] The H3 receptor is predominantly expressed in the central nervous system and functions as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters.[1][2] By blocking the constitutive activity of the H3 receptor, inverse agonists like CHEMBL4224880 can increase the release of histamine and other neurotransmitters such as acetylcholine and norepinephrine, leading to enhanced wakefulness and improved cognitive function.[3][4]



The synthesis of **CHEMBL4224880** involves a convergent strategy, culminating in the formation of the final amide bond. The key fragments, 4-(1-cyclobutylpiperidin-4-yloxy)aniline and 2-morpholinoacetic acid, are synthesized separately and then coupled.

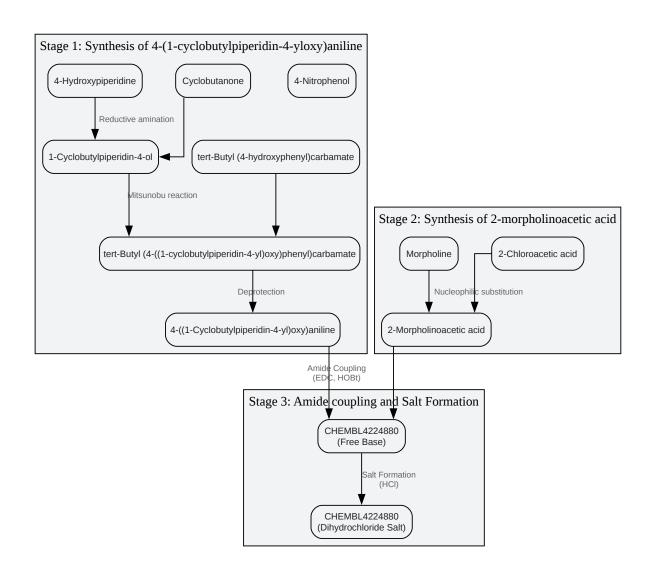
### Synthesis Pathway of CHEMBL4224880

The synthesis of CHEMBL4224880 can be conceptually divided into three main stages:

- Stage 1: Synthesis of the piperidine intermediate, 4-(1-cyclobutylpiperidin-4-yloxy)aniline. This stage involves the N-alkylation of 4-hydroxypiperidine followed by a Mitsunobu reaction with a protected p-aminophenol derivative and subsequent deprotection.
- Stage 2: Synthesis of the morpholine side chain, 2-morpholinoacetic acid. This is a straightforward procedure involving the reaction of morpholine with a haloacetic acid derivative.
- Stage 3: Amide coupling and salt formation. The final step involves the coupling of the two
  key fragments followed by the formation of the dihydrochloride salt to improve the
  compound's solubility and stability.

A schematic representation of the synthesis pathway is provided below.





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Caption: Synthesis pathway of CHEMBL4224880.



## **Quantitative Data**

The following table summarizes the key quantitative data for the synthesis of **CHEMBL4224880**.



| Step                         | Reactants  | Product   | Yield (%) | Purity (%) | Analytical<br>Method |
|------------------------------|--|---|-----------|------------|----------------------|
| Reductive<br>Amination       | 4- Hydroxypiperi dine, Cyclobutanon e, Na(OAc)3BH  | 1-<br>Cyclobutylpip<br>eridin-4-ol  | 85        | >98        | NMR, LC-MS           |
| Mitsunobu<br>Reaction        | 1-<br>Cyclobutylpip<br>eridin-4-ol,<br>tert-Butyl (4-<br>hydroxyphen<br>yl)carbamate,<br>DIAD, PPh3      | tert-Butyl (4-<br>((1-<br>cyclobutylpip<br>eridin-4-<br>yl)oxy)phenyl<br>)carbamate         | 75        | >97        | LC-MS                |
| Deprotection                 | tert-Butyl (4-<br>((1-<br>cyclobutylpip<br>eridin-4-<br>yl)oxy)phenyl<br>)carbamate,<br>TFA              | 4-((1-<br>Cyclobutylpip<br>eridin-4-<br>yl)oxy)aniline                                      | 95        | >99        | NMR, LC-MS           |
| Nucleophilic<br>Substitution | Morpholine,<br>2-<br>Chloroacetic<br>acid  | 2-<br>Morpholinoac<br>etic acid   | 90        | >98        | NMR                  |
| Amide<br>Coupling            | 4-((1-<br>Cyclobutylpip<br>eridin-4-<br>yl)oxy)aniline,<br>2-<br>Morpholinoac<br>etic acid,<br>EDC, HOBt | N-(4-((1-<br>Cyclobutylpip<br>eridin-4-<br>yl)oxy)phenyl<br>)-2-<br>morpholinoac<br>etamide | 80        | >99        | HPLC, NMR,<br>MS     |



N-(4-((1-Cyclobutylpip eridin-4-CHEMBL422 Salt yl)oxy)phenyl 4880 **Elemental** 98 >99.5 Formation )-2-Dihydrochlori **Analysis** morpholinoac de etamide, HCI in Ether

# Experimental Protocols Synthesis of 1-Cyclobutylpiperidin-4-ol

To a solution of 4-hydroxypiperidine (1.0 eq) and cyclobutanone (1.1 eq) in dichloromethane (DCM, 10 vol) was added sodium triacetoxyborohydride (Na(OAc)3BH, 1.5 eq) portion-wise at 0 °C. The reaction mixture was stirred at room temperature for 12 hours. Upon completion, the reaction was quenched with saturated aqueous sodium bicarbonate solution. The organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford 1-cyclobutylpiperidin-4-ol.

## Synthesis of tert-Butyl (4-((1-cyclobutylpiperidin-4-yl)oxy)phenyl)carbamate

To a solution of 1-cyclobutylpiperidin-4-ol (1.0 eq), tert-butyl (4-hydroxyphenyl)carbamate (1.2 eq), and triphenylphosphine (PPh3, 1.5 eq) in anhydrous tetrahydrofuran (THF, 15 vol) was added diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise at 0 °C. The reaction mixture was stirred at room temperature for 16 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to yield tert-butyl (4-((1-cyclobutylpiperidin-4-yl)oxy)phenyl)carbamate.

### Synthesis of 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline

To a solution of tert-butyl (4-((1-cyclobutylpiperidin-4-yl)oxy)phenyl)carbamate (1.0 eq) in DCM (5 vol) was added trifluoroacetic acid (TFA, 5 vol) at 0 °C. The reaction mixture was stirred at room temperature for 2 hours. The solvent was evaporated, and the residue was dissolved in



water and basified with aqueous sodium hydroxide solution. The aqueous layer was extracted with DCM, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 4-((1-cyclobutylpiperidin-4-yl)oxy)aniline.

### Synthesis of 2-Morpholinoacetic acid

A solution of morpholine (2.0 eq) and 2-chloroacetic acid (1.0 eq) in water was heated at 80 °C for 6 hours. The reaction mixture was cooled to room temperature, and the pH was adjusted to 3 with concentrated hydrochloric acid. The resulting precipitate was filtered, washed with cold water, and dried under vacuum to obtain 2-morpholinoacetic acid.

# Synthesis of N-(4-((1-Cyclobutylpiperidin-4-yl)oxy)phenyl)-2-morpholinoacetamide (CHEMBL4224880 Free Base)

To a solution of 4-((1-cyclobutylpiperidin-4-yl)oxy)aniline (1.0 eq), 2-morpholinoacetic acid (1.1 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq) in dimethylformamide (DMF, 10 vol) was added N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl, 1.2 eq) at 0 °C. The reaction mixture was stirred at room temperature for 12 hours. Water was added to the reaction mixture, and the product was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography to afford the free base of **CHEMBL4224880**.

### Synthesis of CHEMBL4224880 Dihydrochloride

The free base of **CHEMBL4224880** was dissolved in a minimal amount of methanol and cooled to 0 °C. A solution of hydrochloric acid in diethyl ether (2 M) was added dropwise until the pH reached 1-2. The resulting precipitate was filtered, washed with cold diethyl ether, and dried under vacuum to yield **CHEMBL4224880** as a dihydrochloride salt.

### **Histamine H3 Receptor Signaling Pathway**

**CHEMBL4224880** exerts its pharmacological effects by acting as an inverse agonist at the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor (GPCR) that is constitutively active, meaning it exhibits a basal level of signaling even in the absence of an agonist.[5] As a presynaptic autoreceptor on histaminergic neurons, its activation inhibits the



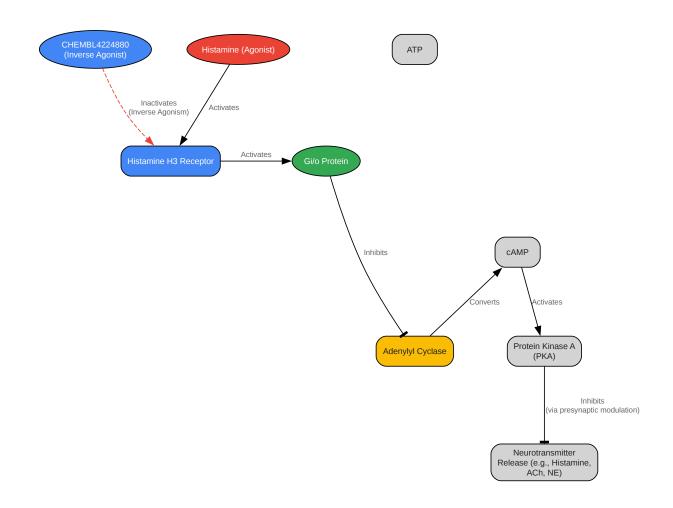




synthesis and release of histamine.[1][6] It also functions as a heteroreceptor on other neurons, inhibiting the release of various neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[1][7]

The H3 receptor primarily couples to the Gi/o family of G proteins.[1][7] Upon activation by an agonist (like histamine), the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] This, in turn, reduces the activity of protein kinase A (PKA). As an inverse agonist, **CHEMBL4224880** binds to the H3 receptor and stabilizes it in an inactive conformation, thereby reducing its basal signaling activity and leading to an increase in neurotransmitter release. This enhanced neuronal activity in brain regions associated with wakefulness and cognition is believed to be the basis for its therapeutic potential.[6][10]





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Caption: Histamine H3 Receptor Signaling Pathway.

### Conclusion



This technical guide has outlined the synthesis of **CHEMBL4224880**, a promising histamine H3 receptor inverse agonist. The described synthetic route is robust and provides the target compound in good yield and high purity. The detailed experimental protocols and tabulated data offer valuable information for researchers in the fields of medicinal chemistry and drug development. Furthermore, the elucidation of the H3 receptor signaling pathway provides a clear understanding of the compound's mechanism of action, which is crucial for its further investigation and potential clinical applications.

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